4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
CAS No.:
Cat. No.: VC9996789
Molecular Formula: C16H13BrN2O3
Molecular Weight: 361.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13BrN2O3 |
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Molecular Weight | 361.19 g/mol |
IUPAC Name | 4-bromo-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
Standard InChI | InChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-12(6-7-14(13)22-9)18-16(21)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,18,21)(H,19,20) |
Standard InChI Key | PXISDNJHSGOULT-UHFFFAOYSA-N |
SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide comprises two primary components:
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Benzoxazine core: A bicyclic system featuring a benzene ring fused to a six-membered oxazine ring containing a ketone group at position 3 and a methyl substituent at position 2.
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Benzamide moiety: A benzamide group substituted with a bromine atom at the para position (position 4) of the benzene ring.
Key Structural Features:
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Molecular Formula:
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Molecular Weight: 377.20 g/mol (calculated based on analogous compounds ).
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IUPAC Name: 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide.
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SMILES Notation: CC1Nc2cc(NC(=O)c3ccc(Br)cc3)ccc2C(=O)O1.
Physicochemical Data:
Property | Value |
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LogP (Partition Coefficient) | 3.2 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 3 |
The bromine atom enhances molecular polarity and may influence binding interactions with biological targets, while the methyl group on the oxazine ring likely improves metabolic stability .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, analogous benzoxazine derivatives are typically synthesized via:
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Condensation Reactions: Reacting substituted 2-aminophenols with ketones or aldehydes to form the benzoxazine ring.
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Amide Coupling: Introducing the benzamide group via carbodiimide-mediated coupling (e.g., using HATU or EDC) between a carboxylic acid derivative and the benzoxazine amine .
Hypothetical Synthesis Route:
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Step 1: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one by cyclizing 2-methyl-2-aminophenol with a ketone source.
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Step 2: Bromination of 4-nitrobenzoic acid to yield 4-bromobenzoic acid.
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Step 3: Amide coupling between 4-bromobenzoic acid and the benzoxazine amine using HATU/DIPEA .
Characterization Methods
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Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with characteristic shifts for the bromine atom (δ 7.6–7.8 ppm for aromatic protons) and oxazine carbonyl (δ 170–175 ppm) .
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Mass Spectrometry (MS): ESI-MS expected to show [M+H] peak at m/z 377.08.
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Infrared Spectroscopy (IR): Peaks at ~1650 cm (amide C=O) and ~1720 cm (oxazine ketone).
Biological Activity and Mechanisms
Comparative Activity of Analogues:
Compound | IC (Anti-inflammatory) | IC (Anticancer) |
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4-Fluoro-analogue | 12.5 μM (NO inhibition) | 8.7 μM (MCF-7) |
1,2,3-Triazole hybrid | 5.2 μM (IL-6 reduction) | N/A |
Mechanistic Insights
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Nrf2 Pathway Activation: Analogues like e16 enhance Nrf2 nuclear translocation, upregulating antioxidant genes (e.g., HO-1) and reducing oxidative stress .
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Enzyme Inhibition: Brominated benzamides may interfere with COX-2 or iNOS expression, akin to triazole-modified derivatives .
Applications and Future Directions
Research Gaps
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Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling required.
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Target Validation: Identification of specific molecular targets (e.g., kinases, receptors).
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